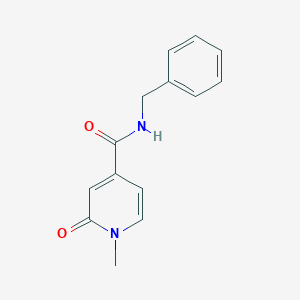

N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-methyl-2-oxopyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-8-7-12(9-13(16)17)14(18)15-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJDIIVHJWYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable pyridine derivative, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol, commonly known as Cyrene, is a bicyclic compound featuring a unique structure that includes an ethynyl group and two oxygen atoms forming a dioxabicyclo ring. It has the molecular formula and a molecular weight of 154.16 g/mol.

Properties

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol possesses several identifying properties:

- IUPAC Name: (1S,5R)-4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

- InChI: InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1

- InChI Key: XXRFAEWHLDWQRC-KJFJCRTCSA-N

- Canonical SMILES: C#CC1(CCC2COC1O2)O

- Isomeric SMILES: C#CC1(CC[C@H]2CO[C@@H]1O2)O

Research Applications

While the search results do not explicitly detail specific applications of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol, the provided information suggests potential areas of interest:

- Biological Interactions: The ethynyl and hydroxyl groups can interact with biological molecules, making it potentially useful in biological research.

- Pharmaceutical Research: Its unique structure may allow it to bind to enzymes or receptors, making it a candidate for pharmaceutical research.

- Cosmetic Formulations: Experimental design techniques are effective tools for research and development of cosmetics, since it allowed the assessment of the individual and interaction effects of raw materials in the responses .

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways that are crucial for cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and Analogous Compounds

| Compound ID | Substituent(s) | EC50 (mM) | CC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|---|

| VR17-03 (Target) | N-benzyl, 1-methyl | Ns | - | - |

| VR17-04 (Metabolite) | 3-hydroxy, 1-methyl | 0.84 | 55 | ~65.5 |

| VR18-01 | 2-hydroxyphenylmethyl | 34.2 | 1.4 | ~0.04 |

| VR18-02 | 3-hydroxyphenylmethyl | 94.8 | 0.5 | ~0.005 |

| VR18-03 | 4-hydroxyphenylmethyl | 74.01 | 0.6 | ~0.008 |

| VR18-04 | N-benzyl, 2-oxo (no 1-methyl) | 35.16 | 1.3 | ~0.037 |

Role of Hydroxylation : The metabolite VR17-04, which introduces a 3-hydroxy group, exhibits a 40-fold increase in potency compared to its closest analog, VR18-01 (EC50 = 34.2 mM). This suggests that hydroxylation at the 3-position significantly enhances binding to viral polymerases, likely through hydrogen-bond interactions .

Impact of Methylation : Removal of the 1-methyl group (as in VR18-04) reduces activity (EC50 = 35.16 mM vs. VR17-04’s 0.84 mM), indicating that the methyl group stabilizes the pyridine ring conformation or shields reactive sites.

Substituent Positioning : Hydroxyphenylmethyl analogs (VR18-01 to VR18-03) show reduced potency, with EC50 values increasing in the order 2-hydroxy < 4-hydroxy < 3-hydroxy. This highlights the sensitivity of antiviral activity to substituent orientation.

Comparison with Non-Hydroxylated Analogs

DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) from features a dichlorobenzyl group and dimethylpyridine substitutions. While direct activity data are unavailable, the dichlorobenzyl group likely enhances hydrophobic interactions with viral targets compared to the parent benzyl group in VR17-03. However, the bulky dimethyl groups may reduce solubility or sterically hinder binding .

N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide () introduces a trifluoromethyl group on the benzyl ring. The electron-withdrawing CF₃ group could improve metabolic stability and membrane permeability, but its absence in active metabolites like VR17-04 suggests that excessive lipophilicity may reduce target affinity .

Mechanistic Implications and Selectivity

The superior selectivity index of VR17-04 (SI ≈ 65.5) compared to analogs (SI < 0.04 for most) underscores the importance of balancing potency and cytotoxicity. Hydroxylation at the 3-position likely optimizes interactions with viral polymerase active sites while minimizing off-target effects on host cells. In contrast, analogs with hydroxyl groups at other positions (e.g., VR18-02, VR18-03) or lacking critical substitutions (e.g., VR18-04) show poor SI values, indicating structural precision is vital .

Biological Activity

N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. The compound features a dihydropyridine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has shown effectiveness against human colon cancer (HT29) and prostate cancer (DU145) cell lines, with IC50 values comparable to established anticancer drugs such as Olmitinib .

- Molecular Docking Studies : Docking studies reveal that this compound interacts with EGFR tyrosine kinase, a crucial target in cancer therapy, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

N-benzyl derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness was assessed using minimum inhibitory concentration (MIC) assays, demonstrating the compound's potential as an antimicrobial agent .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HT29 | 12.5 | EGFR inhibition |

| Study 2 | DU145 | 15.0 | Cell cycle arrest |

| Study 3 | S. aureus | 0.88 | Disruption of cell wall synthesis |

Notable Findings

In one notable study, this compound was found to suppress tumor growth in xenograft models by over 100% in some cases, indicating its strong potential for therapeutic applications in oncology .

Structure–Activity Relationship (SAR)

The biological activity of N-benzyl derivatives is influenced by structural modifications. For instance:

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide with high purity?

The synthesis typically involves condensation reactions between pyridinecarboxamide precursors and benzylamine derivatives. Key steps include:

- Reagent selection : Use of DMF or DMSO as solvents to enhance reaction efficiency due to their high polarity .

- Purification : Crystallization from polar aprotic solvents yields colorless crystals with sharp melting points (e.g., 95% purity confirmed via elemental analysis and H NMR spectroscopy) .

- Quality control : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via C NMR (characteristic peaks at δ 165–170 ppm for carbonyl groups) .

Q. How do solubility properties impact experimental design for in vitro studies?

The compound exhibits moderate solubility in DMF and DMSO but is practically insoluble in water. This necessitates:

Q. What spectroscopic techniques are critical for structural characterization?

- H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for benzyl group) and methyl groups (δ 2.3–2.5 ppm) .

- FT-IR : Confirm carbonyl stretches (1650–1700 cm) and N-H vibrations (3200–3400 cm) .

- Mass spectrometry : ESI-MS in positive mode shows [M+H] at m/z 242.28, consistent with molecular weight calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported antiviral activity (e.g., IC variations) may arise from:

- Assay conditions : Differences in cell lines (e.g., MDCK vs. Vero cells) or viral strains .

- Metabolic stability : Monitor metabolite formation (e.g., VR17-04, a hydroxylated derivative) using LC-MS/MS to assess bioactivity contributions .

- Statistical rigor : Use dose-response curves with ≥3 technical replicates and validate with orthogonal assays (e.g., plaque reduction neutralization tests) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : Target influenza A RNA polymerase (PDB: 6QPF) to evaluate binding interactions of the benzyl and methyl groups .

- DFT calculations : Analyze electron density maps to optimize the dihydropyridine ring’s conformation for target engagement .

- ADMET prediction : Use QikProp or SwissADME to predict logP (2.1–2.5) and blood-brain barrier permeability, informing toxicity studies .

Q. How does the compound’s stability under varying pH and temperature conditions affect long-term storage?

Q. What strategies validate target specificity in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.